molecular formula C7H13BrN2O2 B14521013 3-Bromo-N-carbamoyl-2-ethylbutanamide CAS No. 62721-33-9

3-Bromo-N-carbamoyl-2-ethylbutanamide

Cat. No.: B14521013
CAS No.: 62721-33-9
M. Wt: 237.09 g/mol
InChI Key: NNXKZEQLMVVYRJ-UHFFFAOYSA-N
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Description

3-Bromo-N-carbamoyl-2-ethylbutanamide is a chemical compound with the molecular formula C7H13BrN2O2. It is an amide derivative that contains a bromine atom, making it a brominated organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-carbamoyl-2-ethylbutanamide typically involves the bromination of 2-ethylbutanamide. One common method is the Hell-Volhard-Zelinsky reaction, which involves the bromination of 2-ethylbutyryl bromide followed by reaction with urea to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-carbamoyl-2-ethylbutanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Hydrolysis: Products are carboxylic acids and amines.

Scientific Research Applications

3-Bromo-N-carbamoyl-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-carbamoyl-2-ethylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-carbamoyl-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties

Properties

CAS No.

62721-33-9

Molecular Formula

C7H13BrN2O2

Molecular Weight

237.09 g/mol

IUPAC Name

3-bromo-N-carbamoyl-2-ethylbutanamide

InChI

InChI=1S/C7H13BrN2O2/c1-3-5(4(2)8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12)

InChI Key

NNXKZEQLMVVYRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)Br)C(=O)NC(=O)N

Origin of Product

United States

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